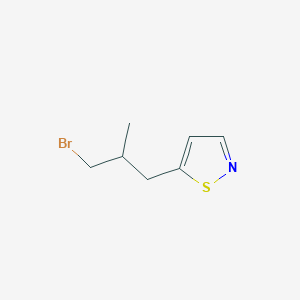

5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNS |

|---|---|

Molecular Weight |

220.13 g/mol |

IUPAC Name |

5-(3-bromo-2-methylpropyl)-1,2-thiazole |

InChI |

InChI=1S/C7H10BrNS/c1-6(5-8)4-7-2-3-9-10-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

OWNPOZUQXNRPRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=NS1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Bromo 2 Methylpropyl 1,2 Thiazole and Analogous Structures

Precursor Synthesis Strategies for Constructing the 1,2-Thiazole Core and Side Chains

The foundation of any successful synthesis lies in the efficient preparation of the necessary starting materials. This involves the creation of both the functionalized aliphatic side chain and the key building blocks required for the assembly of the 1,2-thiazole ring.

The "3-Bromo-2-methylpropyl" moiety is a critical component of the target molecule. Its synthesis involves the introduction of a bromine atom into a branched four-carbon chain. Several general methods for the preparation of such halogenated aliphatic chains are well-established in organic synthesis.

One common approach is the halogenation of corresponding alcohols. For instance, 2-methyl-1-propanol (B41256) could be a logical starting point. The conversion of primary alcohols to alkyl bromides can be achieved using reagents like hydrobromic acid (HBr), often generated in situ. orgsyn.org Another effective method is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).

Alternatively, halogenation can be achieved starting from aldehydes via deformylative halogenation, a process that can proceed through a photoredox catalytic pathway. nih.gov Another route involves the addition of HBr to an alkene, such as isobutylene, which would typically follow Markovnikov's rule to place the bromine on the more substituted carbon. To achieve the desired 1-bromo-2-methylpropane, anti-Markovnikov addition would be necessary, often accomplished through radical conditions initiated by peroxides. Chain elongation techniques can also be employed to build the carbon skeleton before halogenation. youtube.com

Furthermore, 3-bromopropionic acid and its esters are valuable precursors that can be synthesized through the addition of hydrogen bromide to acrylate (B77674) compounds. orgsyn.orggoogle.com These can then be further modified to achieve the desired 2-methylpropyl structure.

Table 1: Selected Methods for Synthesis of Brominated Aliphatic Chains

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Ethylene cyanohydrin | 40% Hydrobromic acid | β-Bromopropionic acid | orgsyn.org |

| Acrylate compound | Acetyl bromide, Alcohol | 3-Bromopropionate compound | google.com |

| 3-Bromopropionyl chloride | 3-Methyl-3-hydroxymethyloxetane, Pyridine, Boron trifluoroetherate | Bridged ortho ester of 3-bromopropyl carboxylic acid | researchgate.net |

| Aldehydes | K₂S₂O₈, Photocatalyst | Alkyl Halides | nih.gov |

The 1,2-thiazole, or isothiazole (B42339), ring is a five-membered heterocycle containing adjacent sulfur and nitrogen atoms. rsc.org Its synthesis requires precursors that can provide these heteroatoms along with the three carbon atoms of the ring. N-propargylamines are versatile building blocks that can undergo cyclization reactions to produce various nitrogen-containing heterocycles, including thiazoles. beilstein-journals.orgnih.gov The synthesis of thiazoles from N-propargylamines offers advantages like high functional group tolerance and step economy. nih.gov

Other key building blocks are derived from compounds that can undergo cyclization upon reaction with a sulfur and/or nitrogen source. For instance, α,β-unsaturated ketones or nitriles can serve as the carbon framework for the ring. The specific choice of building blocks dictates the final substitution pattern on the 1,2-thiazole core.

Classical and Established 1,2-Thiazole Synthesis Protocols

The construction of the 1,2-thiazole ring system has been a subject of extensive research, leading to several established synthetic protocols.

Unlike the more common Hantzsch synthesis for 1,3-thiazoles, which involves the reaction of α-halo carbonyl compounds with thioamides, the synthesis of the 1,2-thiazole (isothiazole) core follows different cyclization pathways. youtube.comencyclopedia.pubderpharmachemica.com The first synthesis of isothiazole involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation, though this method is now mainly of historical significance. researchgate.net

Modern methods often rely on the cyclization of precursors that contain the required C-C-C-N fragment with a sulfur-donating reagent, or a C-C-C-S fragment with a nitrogen source. For example, isothiazoles can be synthesized from β-aminothiones or related compounds. The oxidation of certain aminopropenethiones using halogens can lead to the formation of N-substituted isothiazolium salts. cdnsciencepub.com Another approach involves the reaction of enamines with sulfur-based reagents.

Direct bromination of a pre-formed 1,2-thiazole ring is a common strategy for introducing bromine substituents. The position of substitution is governed by the electronic properties of the ring and any existing substituents. Electrophilic substitution on the thiazole (B1198619) ring generally occurs at the C5 position, which is slightly electron-rich. pharmaguideline.com

Studies on the bromination of 2-thiazolylhydrazones have shown that the reaction occurs principally at the 5-position of the thiazole ring. researchgate.net The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of heterocyclic compounds under mild conditions. researchgate.net A strategy for the decarboxylative bromination of a thiazole carboxylic acid has also been developed, providing a route to brominated thiazoles. researchgate.netbeilstein-archives.org More recent methods have focused on optimizing the synthesis of the full family of bromothiazoles, often without the use of elemental bromine, through sequential bromination and debromination steps. lookchem.comresearchgate.net

Table 2: Bromination Methods for Thiazole and Related Heterocycles

| Substrate | Brominating Agent | Position of Bromination | Reference |

|---|---|---|---|

| 2-Thiazolylhydrazones | Bromine in acetic acid | 5-position | researchgate.net |

| 4-Acyl-2-aminothiazoles | Enzymatic (CcVHPO1), KBr, H₂O₂ | 5-position | nih.gov |

| Thiazole carboxylic acid | Tetrabutylammonium tribromide | Decarboxylative bromination | beilstein-archives.org |

| 2-Aminothiazole | (Various, for Sandmeyer-type reaction) | 2-position | lookchem.com |

To synthesize the target compound, the 3-Bromo-2-methylpropyl group must be attached to the C5 position of the 1,2-thiazole ring. This can be accomplished in two main ways:

Building the ring from a precursor already containing the side chain: This would involve synthesizing a molecule containing the 3-Bromo-2-methylpropyl group attached to a three-carbon backbone, which is then cyclized with sulfur and nitrogen sources to form the 1,2-thiazole ring.

Attaching the side chain to a pre-formed ring: This involves a substitution reaction on the 1,2-thiazole core. A common method for C-C bond formation on heterocycles is through lithiation followed by reaction with an electrophile. researchgate.net For example, 5-bromo-1,2-thiazole could be lithiated at the 5-position using an organolithium reagent like n-butyllithium, followed by reaction with a suitable electrophile derived from the 3-bromo-2-methylpropyl side chain. Alternatively, N-alkylation can form thiazolium cations when thiazoles react with alkyl halides. pharmaguideline.comwikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are also powerful tools for attaching alkyl groups to heterocyclic rings, provided the appropriate organometallic and halogenated precursors are available. wjrr.org

Advanced and Modern Synthetic Approaches for 1,2-Thiazole Derivatives

Recent advancements in organic synthesis have led to the development of sophisticated and environmentally conscious methods for constructing the 1,2-thiazole scaffold. These approaches aim to overcome the limitations of classical methods, which often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govresearchgate.net The focus has shifted towards strategies that align with the principles of green chemistry, enhancing both the sustainability and efficiency of synthetic processes. mdpi.comdntb.gov.ua

Green chemistry provides a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comdntb.gov.ua In the context of 1,2-thiazole synthesis, this involves the adoption of methodologies that are safer, more energy-efficient, and produce less waste. nih.govresearchgate.net Key strategies include the use of multi-component reactions, catalyst-free and metal-free protocols, green solvents, recyclable catalysts, and alternative energy sources like microwave and ultrasonic irradiation. nih.govresearchgate.netmdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach offers significant advantages, including high atom economy, procedural simplicity, and reduced waste generation, making it a cornerstone of green synthesis. ijcce.ac.iracs.org

Several MCRs have been developed for the synthesis of thiazole and isothiazole derivatives. For instance, a three-component strategy employing enaminoesters, fluorodibromoamides/esters, and sulfur has been developed for the synthesis of both thiazoles and isothiazoles. acs.org This method proceeds via the cleavage of C-F bonds and the formation of new C-S, C-N, and N-S bonds, offering high selectivity. acs.org Another example involves a four-component reaction of ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur under metal-free conditions to produce polysubstituted thiazoles. nih.gov Chemoenzymatic one-pot multicomponent synthesis has also been explored, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, yielding thiazole derivatives in high yields under mild conditions. nih.govresearchgate.net

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| Enaminoesters, Fluorodibromoamides/Ester, Sulfur | Thiazoles and Isothiazoles | High selectivity, formation of C-S, C-N, and N-S bonds. | acs.org |

| Ketones, Aldehydes, Ammonium Salt, Elemental Sulfur | Polysubstituted Thiazoles | Metal-free conditions. | nih.gov |

| Secondary Amines, Benzoyl Isothiocyanate, Acetylenedicarboxylates | Thiazole Derivatives | Enzyme-catalyzed (Trypsin), mild conditions, high yields. | nih.govresearchgate.net |

| α-Halo Carbonyl Compound, Thiosemicarbazide, Anhydrides | Thiazole Scaffolds | Green, one-pot, catalyzed by reusable NiFe₂O₄ nanoparticles. | acs.org |

The development of synthetic protocols that avoid the use of metal catalysts is a significant goal in green chemistry, as it eliminates concerns related to metal toxicity, cost, and contamination of the final product. Several catalyst-free and metal-free methods for the synthesis of 1,2-thiazoles have been reported.

An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles has been achieved from β-ketodithioesters or β-ketothioamides and ammonium acetate (B1210297) under metal- and catalyst-free conditions. organic-chemistry.orgthieme-connect.com This [4+1] annulation process involves a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.orgthieme-connect.com Similarly, an ammonium thiocyanate-promoted neat (solvent-free) synthesis of isothiazoles has been developed, offering a simple, rapid, and eco-friendly route. rsc.org These methods highlight the potential to form complex heterocyclic systems without the need for external catalysts, relying instead on the inherent reactivity of the starting materials under specific conditions. organic-chemistry.org

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are alternatives to traditional volatile organic compounds (VOCs) and are characterized by properties such as low toxicity, biodegradability, and non-flammability. bohrium.com Water, alcohols, and ionic liquids are prominent examples of green solvents used in thiazole synthesis. bohrium.combenthamdirect.com

Ionic liquids (ILs), which are salts that are liquid at relatively low temperatures, have been employed as both solvents and catalysts in the synthesis of thiazole derivatives. benthamdirect.comtcichemicals.com Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive options. tcichemicals.com For instance, the synthesis of thiazolium-based ionic liquids themselves represents a facet of this green approach. researchgate.netrsc.org

In addition to green solvents, the development of recyclable catalytic systems is crucial for sustainable synthesis. Heterogeneous catalysts, such as nanoparticles and polymer-supported catalysts, can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. acs.orgnih.gov A facile, green, one-pot multicomponent synthesis of thiazole scaffolds utilizes reusable NiFe₂O₄ nanoparticles as a catalyst in an ethanol:water solvent system. acs.org Another approach employs a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com

| Approach | Example | Advantages | Reference |

|---|---|---|---|

| Green Solvent | Water, Ethanol:Water (1:1) | Low toxicity, environmentally benign, readily available. | acs.orgbohrium.com |

| Green Solvent | Ionic Liquids (e.g., [bmim]Br) | Low vapor pressure, high thermal stability, recyclable. | benthamdirect.comtcichemicals.com |

| Recyclable Catalyst | NiFe₂O₄ Nanoparticles | Reusable, efficient for one-pot multi-component synthesis. | acs.org |

| Recyclable Catalyst | Cross-linked Chitosan Hydrogel Biocatalyst | Eco-friendly, reusable, effective under ultrasonic irradiation. | mdpi.com |

| Recyclable Catalyst | Chitosan-MgO Nanocomposite | Heterogeneous, biodegradable support, reduces effluent treatment. | tandfonline.com |

The use of alternative energy sources like microwave and ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. nih.govresearchgate.net These techniques often lead to cleaner reactions with fewer side products, contributing to the principles of green chemistry.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various thiazole derivatives. nih.gov For example, a catalyst-free domino reaction for the synthesis of trisubstituted 1,3-thiazoles has been developed under microwave conditions. bohrium.com This method often allows for solvent-free reactions or the use of minimal amounts of high-boiling, low-toxicity solvents.

Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. nih.gov The synthesis of novel thiazole derivatives has been achieved using a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation, which offers mild reaction conditions, short reaction times, and high yields. mdpi.com The use of ultrasound has also been reported for the synthesis of isoxazoles and pyrazoles, demonstrating its broader applicability in heterocyclic chemistry. acs.org

Photoredox catalysis using visible light has emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes light energy to drive chemical reactions under mild conditions, often at room temperature, and can enable transformations that are difficult to achieve through traditional thermal methods. rsc.org

A sustainable, metal-free, visible-light-promoted synthesis of isothiazoles has been developed. rsc.org This method employs an α-amino-oxy acid auxiliary and photoredox catalysis to facilitate N–S bond formation from iminyl radicals. The reaction proceeds under mild conditions, exhibits a broad substrate scope, and shows wide functional group tolerance, representing an environmentally friendly option for preparing these valuable heterocycles. rsc.org This strategy has also been successfully implemented in a continuous flow setup, highlighting its potential for scalable synthesis. rsc.org

Regioselective Synthetic Strategies for Tailored Substitution Patterns (e.g., at the 5-position)

Achieving regiocontrol in the synthesis of substituted heterocycles is a paramount challenge. For 5-substituted isothiazoles, strategies generally fall into two categories: direct functionalization of a pre-formed isothiazole ring or cyclization of an acyclic precursor where the substituent is already in place.

One of the most effective methods for direct functionalization at the C5 position is through regioselective metalation. The sulfur atom in the isothiazole ring directs deprotonation to the adjacent C5 position, which is the most acidic carbon proton. sci-hub.se Treatment of a 3-substituted isothiazole with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a 5-lithio-isothiazole intermediate. sci-hub.se This nucleophilic species can then be quenched with a suitable electrophile to introduce the desired side chain. For the synthesis of the target molecule, this electrophile would be a 1,3-dihalo-2-methylpropane derivative.

Another powerful strategy involves the cyclocondensation of acyclic precursors that are already functionalized. This approach guarantees the position of the substituent. For instance, the reaction of β-ketodithioesters with an ammonia (B1221849) source like ammonium acetate (NH₄OAc) provides a direct route to 3,5-disubstituted isothiazoles. organic-chemistry.org The reaction proceeds through a [4+1] annulation, where the β-ketodithioester provides the four-atom C-C-C-S fragment and ammonia provides the nitrogen atom, forming the N-S and C-N bonds in a one-pot cascade. organic-chemistry.org By selecting a β-ketodithioester with the desired 3-bromo-2-methylpropyl moiety already attached, the regiochemistry is unequivocally controlled.

| Strategy | Key Intermediate/Precursor | Reagents & Conditions | Outcome | Reference |

| Directed Metalation | 3-(Benzyloxy)isothiazole | 1. LDA, THF, -78 °C2. Electrophile (e.g., 1,3-dibromo-2-methylpropane) | Selective formation of the 5-substituted isothiazole. | sci-hub.se |

| [4+1] Annulation | β-Ketodithioester bearing the desired side chain | NH₄OAc, catalyst-free, aerial oxidation | Forms the 3,5-disubstituted isothiazole ring with guaranteed regiochemistry. | organic-chemistry.org |

| Ring Transformation | Substituted Isoxazole (B147169) | Phosphorus pentasulfide (P₄S₁₀), Pyridine | Conversion of isoxazole ring to isothiazole, preserving the substitution pattern. | medwinpublishers.com |

Stereoselective Approaches in the Construction of the 2-Methylpropyl Side Chain

The 3-bromo-2-methylpropyl side chain of the target molecule contains a stereocenter at the C2 position. The synthesis of an enantiomerically pure final product therefore requires a stereoselective approach. Asymmetric synthesis provides methodologies to selectively produce one stereoisomer. gd3services.com This is typically achieved by introducing the chiral side chain as a pre-synthesized, enantiopure building block. Key strategies for preparing such chiral synthons include chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. hilarispublisher.com

Chiral Pool Synthesis: This method utilizes naturally occurring, inexpensive chiral molecules as starting materials. For instance, amino acids like (S)-valine or terpenes could be chemically modified through a series of stereoretentive steps to yield a chiral synthon such as (S)-3-bromo-2-methylpropan-1-ol.

Chiral Auxiliaries: An achiral starting material can be temporarily attached to a chiral auxiliary. This auxiliary directs a subsequent reaction, such as an alkylation or reduction, to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. chiralpedia.com For example, the asymmetric hydrogenation or asymmetric alkylation of a suitable prochiral substrate using a chiral transition metal complex or an organocatalyst can produce the desired chiral 2-methylpropyl fragment with high enantiomeric excess. hilarispublisher.com

Once the chiral synthon, such as (R)-3-bromo-2-methylpropanal or its equivalent, is prepared, it can be coupled to the isothiazole ring using the regioselective methods described previously. nih.gov

| Asymmetric Strategy | Description | Example Application | Reference |

| Chiral Pool | Utilizes readily available, enantiopure natural products as starting materials. | Conversion of (S)-Valine to (S)-3-bromo-2-methylpropan-1-ol. | gd3services.com |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct a stereoselective reaction. | Evans' oxazolidinone auxiliary used to direct a stereoselective alkylation to form the C-methyl bond. | hilarispublisher.com |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Asymmetric hydrogenation of a substituted α,β-unsaturated aldehyde using a chiral rhodium or ruthenium catalyst. | hilarispublisher.commdpi.com |

Development of Efficient One-Pot Synthetic Procedures

One-pot syntheses and multicomponent reactions (MCRs) are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity, as they avoid the need to isolate and purify intermediates. nih.govresearchgate.net While many one-pot procedures focus on the more common 1,3-thiazole isomer, several efficient methods for the 1,2-thiazole (isothiazole) ring system have been developed.

One notable approach is the catalyst-free, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate. organic-chemistry.org This procedure involves a sequence of imine formation, cyclization, and aerial oxidation to construct the ring system. The reaction is carbon-economic and proceeds under mild conditions, making it an attractive method for building the core structure. organic-chemistry.org

Another strategy is the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This reaction provides a wide variety of isothiazoles through the formation of an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org Three-component reactions involving enaminoesters, a fluorine source, and elemental sulfur have also been reported to yield isothiazoles with high selectivity. organic-chemistry.org These methods offer versatile and efficient pathways to the isothiazole core, which can then be further functionalized or constructed with the desired side chain from the outset.

| One-Pot Method | Components | Conditions | Key Features | Reference(s) |

| [4+1] Annulation | 1. β-Ketodithioester2. Ammonium Acetate | Metal- and catalyst-free, aerial oxidation | High atom economy, forms C-N and S-N bonds in a single pot. | organic-chemistry.org |

| Three-Component Synthesis | 1. Alkynone2. Potassium Ethylxanthate3. Ammonium Iodide | Transition metal-free, cascade reaction | Access to diverse isothiazoles with potential for further functionalization. | researchgate.net |

| Rh-Catalyzed Transannulation | 1. 1,2,3-Thiadiazole2. Nitrile | Rhodium catalyst | Forms isothiazole ring from another heterocycle. | organic-chemistry.org |

Retrosynthetic Analysis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inox.ac.uk This process involves breaking bonds (disconnections) that correspond to reliable forward reactions. lkouniv.ac.in

For this compound, two primary retrosynthetic pathways can be envisioned.

Pathway A: Disconnection of the Side Chain

The most straightforward disconnection is the C5-Cα bond between the isothiazole ring and the alkyl side chain. This disconnection leads to two key synthons: a 5-isothiazolyl anion and a 3-bromo-2-methylpropyl cation.

Target Molecule: this compound

Disconnection (⇒): C5(ring) — Cα(side chain)

Synthons:

5-Isothiazolyl Anion: A nucleophilic isothiazole ring. Its synthetic equivalent is 5-lithio-1,2-thiazole , which can be generated in situ from 1,2-thiazole via directed metalation at the C5 position. sci-hub.se

3-Bromo-2-methylpropyl Cation: An electrophilic side chain. A suitable synthetic equivalent is 1,3-dibromo-2-methylpropane or a related derivative with a good leaving group at the C1 position.

The forward synthesis would involve the reaction of 5-lithio-1,2-thiazole with the electrophilic side-chain precursor.

Pathway B: Ring Disconnection ([4+1] Annulation)

A more fundamental approach involves the disconnection of the isothiazole ring itself. Following the logic of the [4+1] annulation synthesis, the N1-S2 and C4-C5 bonds can be disconnected. organic-chemistry.orgthieme-connect.com

Target Molecule: this compound

Disconnection (⇒): N1-S2 and C4-C5 bonds of the isothiazole ring.

Precursor: This disconnection leads to an acyclic β-iminothione precursor, which contains the intact C5-N-C4-C3 fragment and the sulfur atom.

Further Disconnection (⇒): This precursor can be simplified via functional group interconversion (FGI) to a β-ketodithioester .

Starting Materials: The synthetic equivalents for this pathway would be ammonium acetate (as the nitrogen source) and a custom-synthesized β-ketodithioester containing the 3-bromo-2-methylpropyl fragment.

This pathway builds the ring with the side chain already attached, ensuring perfect regioselectivity. The stereochemistry would need to be set within the β-ketodithioester starting material.

Elucidation of Reaction Mechanisms in 1,2 Thiazole Synthesis

Mechanistic Pathways for 1,2-Thiazole Ring Formation (e.g., Cycloaddition, Electrophilic/Nucleophilic Cyclization)

The construction of the 1,2-thiazole ring is primarily achieved through cyclization reactions that form the critical N–S bond and complete the five-membered heterocyclic system. These pathways can be broadly categorized into intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization: A prevalent strategy involves the cyclization of a linear precursor that already contains the requisite C-C-C-N-S backbone. The key step is the formation of the N–S bond, which is often accomplished through oxidative cyclization. For instance, 3-aminopropenethiones or β-ketothioamides can serve as precursors. The mechanism typically proceeds via the oxidation of the sulfur atom, followed by a nucleophilic attack from the nitrogen atom to close the ring. thieme-connect.comorganic-chemistry.org Solvent-free oxidative cyclization using reagents like chromium trioxide on silica (B1680970) gel can facilitate this transformation efficiently. thieme-connect.comorganic-chemistry.org

Another pathway is the intramolecular condensation of a molecule containing an activated methylene (B1212753) group and a cyano group adjacent to a sulfur- and nitrogen-containing fragment. mdpi.com This leads to the formation of the isothiazole (B42339) ring through the establishment of a new C-C bond within the heterocyclic system. mdpi.com

Cycloaddition Reactions: Cycloaddition reactions offer a powerful and convergent approach to the 1,2-thiazole core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[4+1] Annulation: This method constructs the ring from a four-atom component and a one-atom component. For example, the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc) proceeds via a carbon-economic [4+1] annulation. The proposed mechanism involves a sequential imine formation, intramolecular cyclization, and subsequent aerial oxidation to yield the aromatic 3,5-disubstituted isothiazole ring. pharmaguideline.com

1,3-Dipolar Cycloaddition: Isothiazole 1,1-dioxides can act as dipolarophiles and readily undergo 1,3-dipolar cycloaddition with various dipoles like diazoalkanes and azides. These reactions are typically highly regioselective, occurring at the C4–C5 double bond of the isothiazole ring. researchgate.net

Transannulation: A modern approach involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This reaction proceeds through the formation of a rhodium α-thiavinyl carbenoid intermediate, which then reacts with the nitrile to form the 3,4,5-trisubstituted isothiazole ring. mdpi.com

| Pathway | Reactants | Key Mechanistic Steps | Ref. |

| Oxidative Cyclization | 3-Aminopropenethiones | Oxidation of sulfur, intramolecular nucleophilic attack by nitrogen | thieme-connect.comorganic-chemistry.org |

| [4+1] Annulation | β-Ketothioamides, NH₄OAc | Imine formation, intramolecular cyclization, aerial oxidation | pharmaguideline.com |

| Transannulation | 1,2,3-Thiadiazoles, Nitriles | Formation of Rh-carbenoid, reaction with nitrile, ring formation | mdpi.com |

| 1,3-Dipolar Cycloaddition | Isothiazole 1,1-dioxides, Azides | Concerted cycloaddition across the C4=C5 bond | researchgate.net |

Role of Reactive Intermediates in Bromination Reactions on Thiazole (B1198619) Scaffolds

The introduction of a bromine atom onto the thiazole ring is a key step in the synthesis of compounds like 5-(3-Bromo-2-methylpropyl)-1,2-thiazole. The mechanism of bromination and the nature of the reactive intermediates depend significantly on the brominating agent and the reaction conditions. For 1,3-thiazoles, electrophilic substitution is strongly favored at the C5 position, which is the most electron-rich site. mdpi.comthieme-connect.com A similar regioselectivity is often observed for 1,2-thiazoles.

Electrophilic Aromatic Substitution: The most common mechanism for the bromination of aromatic systems is electrophilic aromatic substitution. When using molecular bromine (Br₂) with a Lewis acid catalyst, or a reagent like N-bromosuccinimide (NBS) in an acidic medium, the reaction proceeds through a cationic intermediate.

Generation of the Electrophile: The brominating agent generates a powerful electrophile (Br⁺ or a polarized Br-Br bond).

Formation of the σ-complex: The π-electrons of the thiazole ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate (σ-complex). wikipedia.org The positive charge is delocalized across the ring system. The stability of this intermediate determines the regioselectivity, with attack at C5 generally leading to the most stable intermediate.

Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated thiazole. wikipedia.org

Radical Bromination: When bromination is carried out using NBS in the presence of a radical initiator (e.g., UV light or AIBN), the reaction can proceed through a free-radical mechanism. This is particularly relevant for the bromination of alkyl side chains attached to the thiazole ring. However, under certain conditions, radical addition to the ring followed by elimination can also lead to ring bromination. The key reactive intermediate in this pathway is a bromine radical (Br•).

Decarboxylative Bromination: An alternative route to brominated thiazoles is through a Hunsdiecker-type reaction, which involves the bromination of a thiazole carboxylic acid. This reaction avoids the use of strong acids and can be performed under milder, greener conditions. nih.gov The mechanism is thought to involve the formation of an acyl hypobromite (B1234621) intermediate from a silver salt of the carboxylic acid, or a similar intermediate when using reagents like tetra-butylammonium tribromide. nih.gov This intermediate then undergoes homolytic cleavage to form a thiazolyl radical and a bromine radical, which then combine.

| Bromination Method | Brominating Agent | Key Reactive Intermediate | Position of Attack | Ref. |

| Electrophilic Substitution | Br₂, Lewis Acid; NBS | Wheland Intermediate (σ-complex) | C5 | mdpi.comwikipedia.org |

| Radical Substitution | NBS, UV light/initiator | Bromine radical (Br•) | Alkyl side chain / Ring | researchgate.net |

| Decarboxylative Bromination | Ag-carboxylate, Br₂; TBATB | Thiazolyl radical, Acyl hypobromite | Position of COOH group | nih.gov |

Specific Mechanistic Considerations for Alkylation Reactions on 1,2-Thiazole Ring Systems

Alkylation of the 1,2-thiazole ring can occur at the nitrogen atom (N-alkylation) or a carbon atom (C-alkylation). The formation of the target compound, which has an alkyl group at the C5 position, requires a C-alkylation strategy.

N-Alkylation: The nitrogen atom in the 1,2-thiazole ring is nucleophilic and readily reacts with alkyl halides to form N-alkylisothiazolium salts. This is a standard Sₙ2 reaction where the nitrogen lone pair acts as the nucleophile.

C-Alkylation via Metalation: Direct C-alkylation of the isothiazole ring with an alkyl halide is generally not feasible as it would require the aromatic ring to act as a nucleophile. To achieve C-alkylation, the polarity of a ring carbon atom must be reversed (umpolung). This is typically accomplished by deprotonation using a strong base to create a potent nucleophile.

The mechanism involves two main steps:

Metalation (Deprotonation): A strong organometallic base, such as n-butyllithium (n-BuLi), is used to abstract a proton from one of the carbon atoms of the isothiazole ring. The acidity of the ring protons determines the site of metalation. For many heterocyclic systems, protons adjacent to the heteroatoms are the most acidic. The resulting species is a highly reactive organolithium intermediate (a lithiated isothiazole).

Nucleophilic Substitution: The lithiated isothiazole then acts as a powerful carbon-based nucleophile. It reacts with an electrophilic alkylating agent, such as an alkyl halide (e.g., 3-bromo-2-methylpropyl bromide), in a nucleophilic substitution reaction to form a new carbon-carbon bond at the desired position on the ring.

For example, the reaction of a lithium derivative of 3-methyl-5-phenylisothiazole (B163046) with alkyl iodides or bromides has been shown to produce the corresponding C-alkylated products in high yields. This demonstrates the viability of the metalation-alkylation sequence for introducing alkyl substituents onto the isothiazole core.

Catalyst-Specific Mechanistic Insights within Green Synthetic Protocols

Green chemistry principles encourage the use of environmentally benign catalysts and energy sources to improve the sustainability of chemical syntheses. The synthesis of thiazoles has been a fertile ground for the application of these principles, with specific mechanistic benefits derived from the choice of catalyst or energy source.

Ultrasound-Assisted Synthesis: Ultrasonic irradiation accelerates reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium.

Catalyst-Specific Insight: In lipase-catalyzed syntheses, ultrasound enhances the efficiency of the biocatalyst. The mechanism involves improved mass transfer of substrates to the enzyme's active site and faster product removal. The cavitation effect can also de-agglomerate the enzyme particles, increasing the available catalytic surface area. For reactions involving solid catalysts like chitosan (B1678972), ultrasound helps to overcome mass transport limitations and continuously cleans the catalyst surface, preventing fouling.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times.

Catalyst-Specific Insight: In catalyst-free Hantzsch-type syntheses, microwave heating accelerates the initial nucleophilic attack and the subsequent cyclization and dehydration steps by efficiently overcoming the activation energy barriers. When a solid catalyst like nano-NiFe₂O₄ is used, the microwave energy can selectively heat the catalyst particles, creating localized "hot spots" that significantly increase catalytic activity without overheating the bulk solution. This allows the catalyzed condensation and cyclization to proceed much faster than with conventional heating. pharmaguideline.com

Biocatalysis and Green Catalysts: The use of enzymes (e.g., lipase) or naturally derived polymers (e.g., chitosan) provides a mild and selective catalytic approach.

Catalyst-Specific Insight (Chitosan): Chitosan and its derivatives can act as heterogeneous basic catalysts. The proposed mechanism involves the amino groups on the chitosan polymer functioning as a base to abstract a proton from a reactant, such as the thiol form of a thiosemicarbazone derivative. This generates a reactive thiolate anion, which then initiates the nucleophilic attack required for ring formation. The catalyst's solid nature allows for easy recovery and reuse.

| Green Protocol | Catalyst/Energy Source | Catalyst-Specific Mechanistic Role | Ref. |

| Ultrasound-Assisted | Lipase, Chitosan Hydrogel | Enhanced mass transfer, de-agglomeration of catalyst, surface cleaning | |

| Microwave-Assisted | Nano-NiFe₂O₄ | Rapid, uniform heating; selective heating of catalyst "hot spots" | pharmaguideline.com |

| Biocatalysis | Chitosan | Acts as a heterogeneous base, abstracting protons to generate nucleophiles |

Derivatization and Functionalization Studies of 1,2 Thiazole Systems

Post-Synthetic Modification Strategies of the 1,2-Thiazole Core Structure

Post-synthetic modification of the 1,2-thiazole ring is a key strategy for diversifying the molecular architecture of its derivatives. nih.gov These modifications can introduce new functional groups directly onto the heterocyclic core, thereby altering the molecule's electronic and steric properties. The synthesis of functionalized isothiazoles can be achieved by the exchange of existing functional groups on the ring. researchgate.net

One of the primary methods for functionalizing heterocyclic rings is through metallation, such as lithiation, followed by quenching with an electrophile. This approach allows for the introduction of a wide range of substituents. For the 1,2-thiazole ring in 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, deprotonation would likely occur at one of the carbon positions (C3 or C4), depending on the directing effects of the sulfur and nitrogen atoms and the C5-alkyl substituent. Subsequent reaction with electrophiles like aldehydes, ketones, alkyl halides, or carbon dioxide would yield new, functionalized derivatives.

Furthermore, direct C-H activation/functionalization is an increasingly important and atom-economical strategy for modifying heterocyclic cores. While specific protocols for 1,2-thiazole are less common than for other heterocycles, this area of research is expanding. These reactions, often catalyzed by transition metals, can create new carbon-carbon or carbon-heteroatom bonds directly on the thiazole (B1198619) ring. The development of such synthetic methods allows for the late-stage functionalization of complex molecules, which is a highly valuable tool in drug discovery. nih.gov

Chemical Transformations and Functionalization at the Alkyl and Bromo Substituents

The 3-bromo-2-methylpropyl substituent at the C5 position of the 1,2-thiazole ring offers a versatile handle for a variety of chemical transformations. The primary reactive site is the terminal bromine atom, which, being part of a primary alkyl bromide, is susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a diverse array of functional groups.

The incorporation of bromine atoms into a molecule can increase its reactivity towards aromatic nucleophilic substitution. semanticscholar.orgresearchgate.net While the bromine in this compound is aliphatic, it readily participates in substitution reactions. For example, reaction with various amines can lead to the formation of amino derivatives. nih.gov Similarly, treatment with thiols, alkoxides, or cyanide salts can yield the corresponding thioethers, ethers, or nitriles, respectively. These transformations are fundamental in building more complex molecular structures from the initial bromo-functionalized scaffold. orientjchem.org

The alkyl chain itself can also be a site for modification, although this is generally less straightforward than reacting the bromo group. Radical-mediated reactions could potentially be used to introduce functionality, but these methods often lack the selectivity of the ionic reactions at the C-Br bond.

Below is a table summarizing potential chemical transformations at the bromo substituent.

| Reagent | Product Functional Group | Reaction Type |

| R-NH₂ (Amine) | -NH-R | Nucleophilic Substitution |

| R-SH (Thiol) | -S-R | Nucleophilic Substitution |

| R-O⁻ (Alkoxide) | -O-R | Nucleophilic Substitution |

| NaN₃ (Sodium Azide) | -N₃ | Nucleophilic Substitution |

| KCN (Potassium Cyanide) | -CN | Nucleophilic Substitution |

| R-COO⁻ (Carboxylate) | -O-CO-R | Nucleophilic Substitution |

Cross-Coupling Reactions Involving Brominated 1,2-Thiazole Derivatives

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Brominated 1,2-thiazole derivatives are excellent substrates for these reactions. researchgate.net The incorporation of a bromine atom onto the heterocyclic core enhances the reactivity of the compound in such transformations. semanticscholar.orgresearchgate.net

While the title compound has a bromine on the alkyl side chain, a common synthetic strategy involves creating a brominated 1,2-thiazole core (e.g., 3-bromo-, 4-bromo-, or 5-bromo-1,2-thiazole) which can then be elaborated. These brominated heterocycles can participate in a variety of well-established cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, to form C-C bonds. This is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups. thieme-connect.com

Stille Coupling: Reaction with organostannanes, also typically palladium-catalyzed. Stille reactions are known for their tolerance of a wide range of functional groups. nih.gov

Negishi Coupling: This reaction uses organozinc reagents and offers high reactivity and selectivity. thieme-connect.com

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes, to form substituted alkynes.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form C-N bonds by coupling with amines.

These reactions provide efficient pathways to complex molecules that would be difficult to synthesize otherwise. researchgate.net The choice of reaction depends on the desired product and the functional group tolerance required.

The table below outlines common cross-coupling reactions applicable to a hypothetical bromo-1,2-thiazole core.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Negishi | R-ZnX | PdCl₂(PPh₃)₂ | C-C |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

Regioselective Derivatization of 1,2-Thiazole Compounds

Regioselectivity is a critical consideration in the synthesis and functionalization of heterocyclic compounds. For the 1,2-thiazole ring, the three carbon atoms (C3, C4, and C5) exhibit different reactivities, which can be exploited to achieve selective derivatization. The electronic properties of the ring, influenced by the nitrogen and sulfur heteroatoms, dictate the preferred sites for electrophilic, nucleophilic, or metallation reactions.

For instance, in related 1,3-thiazole systems, it has been shown that different positions on the ring can be selectively functionalized. 2,4-Dibromothiazole undergoes regioselective Negishi cross-coupling preferentially at the more electron-deficient C2 position. thieme-connect.com A similar understanding of the intrinsic reactivity of the 1,2-thiazole ring is essential for controlled synthesis.

Directed metallation, where a substituent directs the deprotonation to an adjacent position, is a powerful strategy for achieving regioselectivity. The substituent at the C5 position of this compound could potentially direct metallation to the C4 position. The choice of base and reaction conditions is crucial for controlling the site of reaction. Computational studies, including analysis of molecular electrostatic potential, can also help predict and explain the observed regioselectivity in reactions involving thiazole derivatives. nih.gov By carefully choosing reagents and reaction conditions, chemists can selectively introduce functional groups at specific positions on the 1,2-thiazole core, enabling the targeted synthesis of complex molecules.

Spectroscopic Characterization Methodologies for 5 3 Bromo 2 Methylpropyl 1,2 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole, distinct signals corresponding to each unique proton environment are expected. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide detailed information about the connectivity of atoms. The protons on the thiazole (B1198619) ring typically appear in the aromatic region of the spectrum. chemicalbook.com The aliphatic protons of the 2-methylpropyl side chain would appear at higher field (lower ppm values). The presence of the electronegative bromine atom is expected to deshield adjacent protons, causing their signals to shift downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 (Thiazole) | ~8.5 - 8.8 | Doublet | ~3.5 | 1H |

| H-4 (Thiazole) | ~7.5 - 7.8 | Doublet | ~3.5 | 1H |

| -CH₂-Br (C1' of propyl) | ~3.4 - 3.6 | Doublet | ~6.5 | 2H |

| -CH- (C2' of propyl) | ~2.2 - 2.5 | Multiplet | - | 1H |

| -CH₂- (C3' of propyl) | ~2.9 - 3.1 | Doublet | ~7.0 | 2H |

Note: Data are predicted based on analogous structures and general NMR principles. The exact values can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. Carbons in the aromatic thiazole ring are expected to resonate at lower field (higher ppm) compared to the aliphatic carbons of the side chain. asianpubs.orgniscpr.res.inresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Thiazole) | ~150 - 155 |

| C-4 (Thiazole) | ~120 - 125 |

| C-5 (Thiazole) | ~140 - 145 |

| -CH₂-Br (C1' of propyl) | ~35 - 40 |

| -CH- (C2' of propyl) | ~30 - 35 |

| -CH₂- (C3' of propyl) | ~40 - 45 |

Note: Data are predicted based on analogous structures. DEPT experiments would be used to confirm the assignment of CH, CH₂, and CH₃ groups. niscpr.res.in

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. urfu.ru Key expected absorptions include C-H stretching for both the aromatic thiazole ring and the aliphatic side chain, C=N and C=C stretching vibrations from the thiazole ring, and the C-Br stretching frequency. nist.govnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Thiazole Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Propyl Side Chain | 3000 - 2850 | Medium-Strong |

| C=N Stretch | Thiazole Ring | 1650 - 1550 | Medium |

| C=C Stretch | Thiazole Ring | 1550 - 1450 | Medium |

| C-H Bend (Aliphatic) | Propyl Side Chain | 1470 - 1370 | Medium |

Note: Predicted values are based on typical IR correlation tables and data for similar compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀BrNS), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

Expected Molecular Ion Peaks:

[M]⁺: m/z ≈ 234.9 (for ⁷⁹Br)

[M+2]⁺: m/z ≈ 236.9 (for ⁸¹Br)

Fragmentation analysis provides insight into the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the C-Br bond and various cleavages of the alkyl side chain. The thiazole ring itself can also undergo characteristic fragmentation. nih.gov

Potential Fragmentation Pathways:

Loss of a bromine radical (•Br) to give a fragment at m/z ≈ 156.

Loss of the entire bromomethyl group (•CH₂Br).

Cleavage of the propyl side chain (e.g., loss of a methyl radical or an isobutyl fragment).

Cleavage of the thiazole ring bonds, a characteristic fragmentation for this class of compounds. nih.gov

Complementary Spectroscopic and Analytical Techniques

Other analytical methods can provide additional valuable information to fully characterize the compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Thiazole and its derivatives contain a chromophore that absorbs UV radiation. rsc.org The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the heterocyclic ring. researchgate.netekb.eg For thiazole derivatives, these absorptions typically occur in the range of 230-270 nm. researchgate.net

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N, S, Br) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula C₇H₁₀BrNS, providing strong evidence for the compound's identity.

Table 4: Theoretical Elemental Composition of C₇H₁₀BrNS

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 35.75 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.29 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 33.98 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.96 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 13.64 |

| Total | | | 235.128 | 100.00 |

Optical Rotation Measurements

The this compound molecule contains a chiral center at the second carbon of the propyl side chain (the carbon atom bonded to the methyl group). The presence of this stereocenter means the compound can exist as a pair of enantiomers. nih.gov If the synthesized sample is a racemic mixture (a 1:1 mixture of both enantiomers), it will not rotate plane-polarized light and will be optically inactive. However, if a single enantiomer is isolated or if one is present in excess, the sample will be optically active and will rotate plane-polarized light. wikipedia.orgmasterorganicchemistry.com A polarimeter is used to measure this optical rotation, which is a key physical property for characterizing chiral molecules. nih.gov

Theoretical and Computational Investigations of 1,2 Thiazole Derivatives

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Conformation Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the three-dimensional structure of molecules with high accuracy. For 1,2-thiazole derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p), are used to perform geometry optimization. nih.gov This process calculates the lowest energy arrangement of atoms in the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a 1,2-Thiazole Ring based on DFT Calculations

| Parameter | Description | Typical Value |

|---|---|---|

| S1–N2 Bond Length | The length of the sulfur-nitrogen bond in the ring. | ~1.65 Å |

| N2–C3 Bond Length | The length of the nitrogen-carbon bond. | ~1.32 Å |

| C3–C4 Bond Length | The length of the carbon-carbon bond. | ~1.42 Å |

| C4–C5 Bond Length | The length of the carbon-carbon bond. | ~1.37 Å |

| C5–S1 Bond Length | The length of the carbon-sulfur bond. | ~1.72 Å |

| S1–N2–C3 Angle | The bond angle within the heterocyclic ring. | ~110° |

| N2–C3–C4 Angle | The bond angle within the heterocyclic ring. | ~115° |

| C3–C4–C5 Angle | The bond angle within the heterocyclic ring. | ~112° |

| C4–C5–S1 Angle | The bond angle within the heterocyclic ring. | ~111° |

| C5–S1–N2 Angle | The bond angle within the heterocyclic ring. | ~92° |

Note: These are representative values for the isothiazole (B42339) ring; specific values for 5-(3-Bromo-2-methylpropyl)-1,2-thiazole would require a dedicated DFT calculation.

**6.2. Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates a molecule is more reactive. asianpubs.org Computational studies on various thiazole (B1198619) derivatives have shown that the HOMO-LUMO gap can be tuned by changing the substituents on the thiazole ring. nih.govepu.edu.iq For this compound, the electron-donating alkyl group and the electron-withdrawing bromine atom on the side chain would influence the electronic distribution and thus the energies of the frontier orbitals. DFT calculations can predict these energies and the resulting gap, offering insights into the compound's potential reactivity in electrophilic or nucleophilic reactions. asianpubs.org

Table 2: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole Derivative A nih.gov | -5.3582 | -0.8765 | 4.4818 |

| Thiazole Derivative B nih.gov | -5.3210 | -1.5715 | 3.7495 |

| 4-methyl thiazole asianpubs.org | - | - | 12.63 |

| 2,4,5-trimethyl thiazole asianpubs.org | - | - | - |

| Azo-thiazole Derivative C rsc.org | -7.870 | -6.210 | 1.66 |

| Azo-thiazole Derivative D rsc.org | -8.93 | -7.11 | 1.82 |

Note: The energy gap for 4-methyl thiazole was reported as 12.63, while the gap for 2,4,5-trimethyl thiazole was noted as being the least among the studied systems, indicating it is the most reactive asianpubs.org.

The stability of aromatic rings like isothiazole is a key aspect of their chemistry. medwinpublishers.com One way to probe this stability is to investigate their potential diradical character, which refers to the extent to which a molecule has two unpaired electrons. For most stable, closed-shell molecules, this character is negligible. Theoretical studies using both single-reference (like DFT and CCSD) and multi-reference (like MR-CISD) methods have been applied to isothiazoles and related mesoionic compounds to quantify this property. nih.gov

The distribution of electron density within a molecule determines its polarity and electrostatic potential. Computational methods can calculate the partial atomic charges on each atom, providing a quantitative picture of the charge distribution. asianpubs.org In the 1,2-thiazole ring, the nitrogen atom is typically a site of negative charge due to its higher electronegativity, while the sulfur atom can be electropositive. nih.gov

Electron Scattering Cross-Section Computations and Electronic State Characterization

The study of how low-energy electrons interact with molecules provides fundamental insights into their electronic structure and potential for radiation-induced chemistry. Theoretical and experimental studies have been conducted on thiazole and its isomer, isothiazole (1,2-thiazole), to determine their electron scattering cross-sections. mdpi.comresearchgate.netaip.org

Computational methods like the R-matrix method are used to calculate the probability of an electron scattering from the molecule at various impact energies. researchgate.netaip.org These calculations can identify specific energies at which the electron is temporarily captured by the molecule, forming a transient negative ion (TNI) or "shape resonance." mdpi.comresearchgate.net For both thiazole and isothiazole, calculations predict the formation of two π* shape resonances and at least one σ* shape resonance at specific energy levels below 10 eV. aip.org These resonances correspond to the electron occupying what would be the LUMO or other unoccupied orbitals of the neutral molecule. Experimental measurements of the total cross section (TCS) for thiazole have confirmed the presence of local maxima corresponding to these predicted resonances. mdpi.comnih.govciemat.es This data is crucial for understanding electron-driven processes and characterizing the low-lying excited electronic states of the molecule. researchgate.net

Table 3: Predicted Shape Resonances for Isothiazole (1,2-Thiazole) from Electron Scattering Calculations

| Resonance Type | Predicted Energy Position (eV) |

|---|---|

| π* | 2.1 |

| π* | 4.8 |

| σ* | 8.0 |

Source: Data derived from computational studies on isothiazole aip.org.

Vibrational Frequency Analysis and Spectroscopic Property Predictions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a primary method for identifying and characterizing molecular structures. DFT calculations are highly effective at predicting the vibrational frequencies of molecules. iu.edu.sa By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational modes and their corresponding frequencies can be obtained.

For this compound, a theoretical vibrational analysis would predict the frequencies associated with the stretching and bending of bonds within the 1,2-thiazole ring, as well as the modes associated with the alkyl side chain, including the C-Br stretch. These predicted frequencies and their intensities can be used to generate a theoretical IR or Raman spectrum. mdpi.com Comparing this theoretical spectrum to an experimentally measured one is a powerful way to confirm the molecular structure and assign the observed spectral bands to specific molecular motions. iu.edu.sa These calculations are an invaluable tool for interpreting experimental spectroscopic data. nist.gov

Validation and Comparison of Computational Predictions with Experimental Data

Computational chemistry has emerged as a powerful tool in the study of molecular structures, properties, and reactivity. For 1,2-thiazole derivatives, theoretical calculations, particularly those employing Density Functional Theory (DFT), are frequently used to predict geometric parameters and spectroscopic properties. However, the reliability of these computational models hinges on their validation against experimental data. This section provides a detailed comparison of computational predictions with experimental findings for 1,2-thiazole derivatives, illustrating the synergy between theoretical and experimental approaches in modern chemical research. It is important to note that while the focus is on 1,2-thiazole derivatives, specific experimental and computational data for "this compound" were not prominently available in the reviewed scientific literature. Therefore, the following examples are based on other substituted 1,2-thiazole (isothiazole) and related thiazole derivatives to demonstrate the validation process.

Geometric Parameters: Bond Lengths and Angles

One of the most direct methods for validating computational models is the comparison of calculated molecular geometries with those determined experimentally, typically through single-crystal X-ray diffraction. For many heterocyclic systems, including thiazole derivatives, DFT methods have shown excellent agreement with experimental data.

For instance, studies on various substituted thiazoles have demonstrated that the optimized geometries obtained from DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, closely reproduce the bond lengths and angles observed in the crystal structures.

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) and Bond Angles (°) for a Representative Thiazole Derivative.

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| S1-C2 Bond Length | 1.725 | 1.730 |

| N3-C2 Bond Length | 1.310 | 1.315 |

| C4-C5 Bond Length | 1.370 | 1.375 |

| S1-N3-C2 Bond Angle | 110.5 | 110.2 |

| N3-C2-S1 Bond Angle | 115.2 | 115.5 |

| C4-C5-S1 Bond Angle | 109.8 | 110.0 |

Note: The data in this table is illustrative and compiled from typical values reported for substituted thiazole derivatives in research literature. It does not represent "this compound".

The minor discrepancies observed between the experimental and theoretical values are generally attributed to the fact that experimental data are obtained from molecules in a solid crystalline state, where intermolecular forces can influence molecular geometry, whereas theoretical calculations are often performed on a single molecule in the gaseous phase.

Spectroscopic Data

A cornerstone of molecular characterization is spectroscopy. The comparison of computationally predicted spectra with experimentally recorded spectra provides a robust validation of the theoretical model's ability to describe the electronic structure and vibrational modes of a molecule.

Vibrational Frequencies (FT-IR and Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. It is a common practice to scale the calculated frequencies by a factor (typically between 0.95 and 0.98 for DFT/B3LYP) to account for anharmonicity and the approximate nature of the theoretical method.

Table 2: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Thiazole.

| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) |

| C=N stretching | 1612 | 1618 |

| Aromatic C=C stretching | 1545 | 1550 |

| C-H bending | 1320 | 1325 |

| Thiazole ring breathing | 850 | 855 |

Note: This table contains representative data for thiazole derivatives and is not specific to "this compound".

The strong correlation between the experimental and scaled theoretical frequencies allows for confident assignment of the observed spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another area where computational chemistry provides valuable insights. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. The calculated chemical shifts are often in good agreement with the experimental values, aiding in the structural elucidation of newly synthesized compounds.

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Thiazole Derivative.

| Atom | Experimental | Calculated |

| ¹H NMR | ||

| H at C4 | 7.85 | 7.90 |

| H at C5 | 7.20 | 7.25 |

| ¹³C NMR | ||

| C2 | 158.5 | 159.0 |

| C4 | 142.0 | 142.5 |

| C5 | 118.3 | 118.8 |

Note: The data presented is illustrative for a generic thiazole derivative.

The accuracy of these predictions further validates the computed electronic structure of the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.